tert-butyl N-(N-methylcarbamimidoyl)carbamate
Overview
Description
tert-Butyl N-(N-methylcarbamimidoyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is known for its role as a protecting group for amines in organic synthesis. The compound has a molecular formula of C₇H₁₅N₃O₂ and a molecular weight of 173.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(N-methylcarbamimidoyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(N-methylcarbamimidoyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl carbamate and N-methylcarbamimidoyl chloride.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: tert-Butyl carbamate and N-methylcarbamimidoyl chloride.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(N-methylcarbamimidoyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis of complex molecules.
Biology and Medicine: In biological research, the compound is used to protect amine groups in biomolecules, facilitating the study of protein and peptide interactions. It is also used in the synthesis of pharmaceuticals where selective protection of functional groups is required.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group enhances the efficiency of various synthetic processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(N-methylcarbamimidoyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage prevents the amine from participating in unwanted reactions. The protecting group can be removed under specific conditions, such as acidic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
N-methylcarbamimidoyl chloride: A related compound used in the synthesis of tert-butyl N-(N-methylcarbamimidoyl)carbamate.
Uniqueness: this compound is unique due to its dual functionality, providing both steric protection and the ability to be selectively removed under mild conditions. This makes it highly valuable in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(N'-methylcarbamimidoyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-5(8)9-4/h1-4H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVRWZWKWRXWEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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